Triethyl phosphonoacetate-2-13C

Catalog No.
S1938299
CAS No.
82426-28-6
M.F
C8H17O5P
M. Wt
225.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-2-13C

CAS Number

82426-28-6

Product Name

Triethyl phosphonoacetate-2-13C

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1

InChI Key

GGUBFICZYGKNTD-CDYZYAPPSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)[13CH2]P(=O)(OCC)OCC
Triethyl phosphonoacetate-2-13C is a stable isotope-labeled compound of triethyl phosphonoacetate (TEPA). TEPA is a versatile synthetic reagent used in organic synthesis and combinatorial chemistry. TEPA can be synthesized by reacting ethyl chloroacetate with triethyl phosphite in the presence of a base. The purpose of this paper is to explore the properties, synthesis, characterization, and applications of triethyl phosphonoacetate-2-13C.
Triethyl phosphonoacetate-2-13C is a stable isotope-labeled derivative of TEPA. It is a compound containing a 13C atom at the position 2 of the acetic acid moiety. The isotopic label is useful for tracing the fate and distribution of the compound in biological and chemical systems. Triethyl phosphonoacetate-2-13C has been used for metabolic studies in animals, as well as for NMR and mass spectroscopy experiments.
Triethyl phosphonoacetate-2-13C is a colorless, viscous liquid with a boiling point of 250-255°C. It is soluble in most organic solvents but has limited solubility in water. The compound is stable under normal conditions but may decompose under acidic or basic conditions. Triethyl phosphonoacetate-2-13C is a weak acid and can undergo hydrolysis in the presence of water.
Triethyl phosphonoacetate-2-13C can be synthesized by reacting ethyl chloroacetate-2-13C with triethyl phosphite in the presence of a base. The resulting TEPA-2-13C is then converted to the phosphonic acid derivative by reaction with hydrogen peroxide. The 13C labeling can be confirmed by NMR spectroscopy.
Several analytical methods are available for the detection and quantification of triethyl phosphonoacetate-2-13C. These include gas chromatography-mass spectroscopy, liquid chromatography-mass spectroscopy, and nuclear magnetic resonance spectroscopy. These techniques can be used to determine the purity, stability, and isotopic enrichment of the compound.
Triethyl phosphonoacetate-2-13C has been used in metabolic studies in animals to investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound has been shown to be metabolized in vivo to TEPA and its hydrolysis product, phosphonoacetic acid. The pharmacokinetics, bioavailability, and toxicity of the compound have not been extensively investigated.
No toxicity studies have been conducted on triethyl phosphonoacetate-2-13C specifically. However, TEPA has been shown to be moderately toxic to aquatic organisms and may cause skin and eye irritation. As with any laboratory chemical, appropriate safety measures should be taken when handling triethyl phosphonoacetate-2-13C.
Triethyl phosphonoacetate-2-13C has several applications in scientific experiments. It can be used as a stable isotope tracer to study the fate and distribution of the compound in biological and chemical systems. The compound can also be used as a standard for NMR and mass spectroscopy experiments. Further applications of the compound in drug discovery, metabolic profiling, and chemical synthesis are currently being explored.
There is limited research on the properties and applications of triethyl phosphonoacetate-2-13C. Most of the research has focused on the synthesis and characterization of the compound, as well as its use as a tracer in metabolic studies. Further research is needed to investigate the pharmacokinetics, bioavailability, and toxicity of the compound, as well as its potential applications in drug discovery and chemical synthesis.
The applications of triethyl phosphonoacetate-2-13C are not limited to the fields of metabolic studies and chemical synthesis. The compound may have potential applications in drug discovery, where it can be used as a probe for investigating the absorption, distribution, metabolism, and excretion of drug candidates. It may also have applications in environmental monitoring, where the compound can be used to track the fate and transport of pollutants in environmental systems.
The limitations of triethyl phosphonoacetate-2-13C are mainly related to its limited solubility in water and its potential toxicity. Future research should focus on the development of more water-soluble derivatives of the compound, as well as the investigation of its potential toxicity and safety in vivo. Further research is also needed to explore the potential applications of the compound in drug discovery, chemical synthesis, and environmental monitoring.
Some of the future directions for the use of triethyl phosphonoacetate-2-13C include its application in drug target identification, investigation of drug-drug interactions and drug-metabolite interactions, and the development of new chemical reactions involving phosphorous-containing compounds. The compound may also be used as a tracer in environmental studies, such as tracking the movement of nutrients in ecosystems or determining the sources of pollutants in water sources.

XLogP3

0.5

Wikipedia

Ethyl (diethoxyphosphoryl)(2-~13~C)acetate

Dates

Modify: 2023-08-16

Explore Compound Types